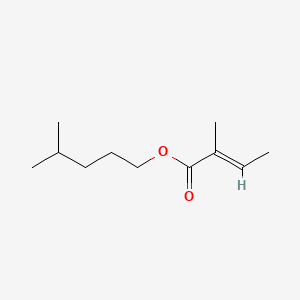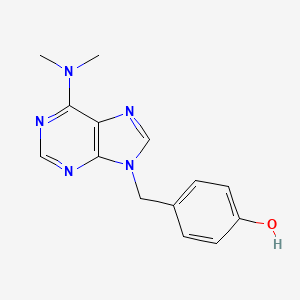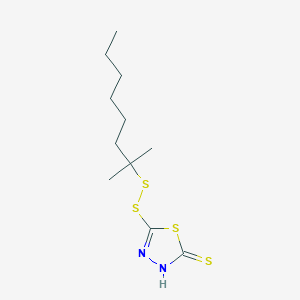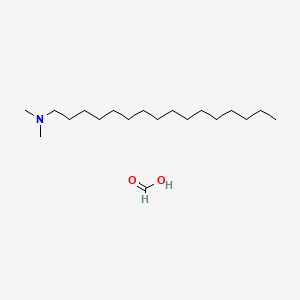
N,N-dimethylhexadecan-1-amine;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylhexadecan-1-amine;formic acid is a chemical compound with the molecular formula C19H41NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a long hydrocarbon chain and a dimethylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhexadecan-1-amine;formic acid typically involves the reaction of hexadecan-1-amine with dimethylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve refluxing the reactants in a suitable solvent, such as ethanol, at elevated temperatures for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylhexadecan-1-amine;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo substitution reactions, where the dimethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-dimethylhexadecan-1-amine;formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, cosmetics, and other personal care products
Wirkmechanismus
The mechanism of action of N,N-dimethylhexadecan-1-amine;formic acid involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylhexadecylamine: Similar in structure but lacks the formic acid component.
Hexadecylamine: Contains a primary amine group instead of a dimethylamine group.
N,N-dimethyldodecan-1-amine: Shorter hydrocarbon chain compared to N,N-dimethylhexadecan-1-amine.
Uniqueness
N,N-dimethylhexadecan-1-amine;formic acid is unique due to its combination of a long hydrocarbon chain, a dimethylamine group, and formic acid. This unique structure imparts specific properties, such as enhanced amphiphilicity and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
128023-59-6 |
|---|---|
Molekularformel |
C18H39N.CH2O2 C19H41NO2 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
N,N-dimethylhexadecan-1-amine;formic acid |
InChI |
InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3) |
InChI-Schlüssel |
YHLGXPMEHMBUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



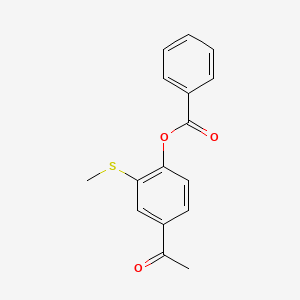
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

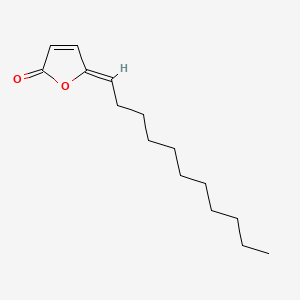
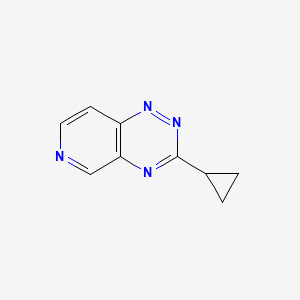

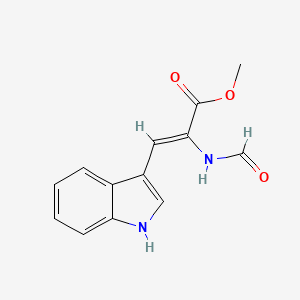

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
